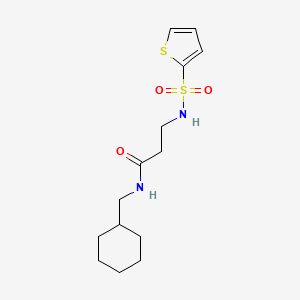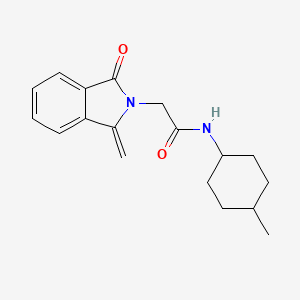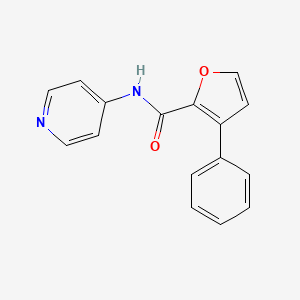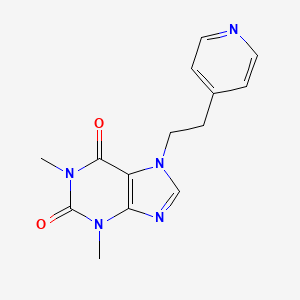
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide, also known as CTSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves several steps, and it has been found to have unique biochemical and physiological effects.
科学的研究の応用
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition results in a decrease in the production of certain inflammatory mediators, which may contribute to the compound's anti-inflammatory effects.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have several unique biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has also been found to have antidiabetic effects, which may be due to its ability to increase insulin sensitivity in the body. Additionally, N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide for lab experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, the mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is not fully understood, which may make it challenging to design experiments that investigate its effects on specific biological pathways.
将来の方向性
There are several future directions for research on N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide. One potential area of focus is the development of new synthetic methods that can produce N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide in larger quantities and with higher purity. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide and its effects on specific biological pathways. Finally, N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
合成法
The synthesis of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide involves several steps, including the reaction of 3-aminopropanoic acid with cyclohexylmethyl bromide, followed by the reaction of the resulting compound with thionyl chloride and thiophene-2-sulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with sodium methoxide. This process results in the formation of a white crystalline powder that is highly soluble in organic solvents.
特性
IUPAC Name |
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c17-13(15-11-12-5-2-1-3-6-12)8-9-16-21(18,19)14-7-4-10-20-14/h4,7,10,12,16H,1-3,5-6,8-9,11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWLHUVUXOWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)








